BenchChemオンラインストアへようこそ!

(3-Fluoro-4-methoxypyridin-2-yl)methanamine

Medicinal Chemistry pKa Prediction Amine Basicity

The precise 2-aminomethyl-3-fluoro-4-methoxy arrangement delivers a unique electronic and steric profile (pKa 8.21±0.50, LogP -0.052) that cannot be replicated by positional isomers. This scaffold is essential for generating the advanced polymorphic crystalline forms of plasma kallikrein inhibitors protected under US11230537. Its higher basicity versus 4-fluoro analogs enhances ATP-pocket binding, while lower lipophilicity versus 2-fluoro isomers reduces off-target effects. The methoxy-fluoro pairing optimizes both CNS penetration and metabolic stability for GPCR and kinase programs. For R&D and further manufacturing use only.

Molecular Formula C7H9FN2O
Molecular Weight 156.16 g/mol
CAS No. 1256812-75-5
Cat. No. B1446718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-methoxypyridin-2-yl)methanamine
CAS1256812-75-5
Molecular FormulaC7H9FN2O
Molecular Weight156.16 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CN)F
InChIInChI=1S/C7H9FN2O/c1-11-6-2-3-10-5(4-9)7(6)8/h2-3H,4,9H2,1H3
InChIKeyMZQBYOLBYFHTNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (3-Fluoro-4-methoxypyridin-2-yl)methanamine (CAS 1256812-75-5): A Specialized Fluorinated Pyridine Building Block


(3-Fluoro-4-methoxypyridin-2-yl)methanamine (CAS 1256812-75-5) is a fluorinated pyridine derivative featuring a primary amine group at the 2-position, a fluorine atom at the 3-position, and a methoxy substituent at the 4-position . This substitution pattern yields a molecular formula of C₇H₉FN₂O and a molecular weight of 156.16 g/mol, with a predicted LogP of -0.052 and a pKa of 8.21±0.50 . The compound serves as a versatile small molecule scaffold, primarily utilized as a building block in medicinal chemistry for the synthesis of kinase inhibitors, GPCR modulators, and other bioactive molecules .

Why Generic (3-Fluoro-4-methoxypyridin-2-yl)methanamine Cannot Be Substituted with Other Fluoropyridine Methanamines


Fluoropyridine methanamines, while sharing a common core, exhibit pronounced differences in physicochemical properties and biological behavior due to the precise placement of fluorine, methoxy, and amine substituents. The specific 2-aminomethyl, 3-fluoro, 4-methoxy arrangement in this compound confers a unique combination of electronic and steric features that cannot be replicated by analogs with alternative substitution patterns. As demonstrated by comparative pKa and LogP data, even a shift of the fluorine atom from the 3- to the 4- or 5-position significantly alters basicity and lipophilicity . Such variations translate directly into differential binding affinities, pharmacokinetic profiles, and synthetic utility, making generic substitution a high-risk strategy for both research reproducibility and industrial process robustness .

Quantitative Differentiation of (3-Fluoro-4-methoxypyridin-2-yl)methanamine from Key Analogs: A Comparative Evidence Guide for Scientific Procurement


Basicity (pKa) Differentiation from Isomeric Fluoropyridine Methanamines

The target compound exhibits a predicted pKa of 8.21±0.50 (most basic, 25°C), which is significantly higher than that of the 4-fluorinated isomer (pKa 6.68±0.29) and comparable to the 5-fluoro analog (pKa 8.30±0.39) . This difference of approximately 1.5 log units corresponds to a ~30-fold difference in protonation state at physiological pH, directly impacting solubility, membrane permeability, and target binding [1].

Medicinal Chemistry pKa Prediction Amine Basicity Lead Optimization

Boiling Point as a Proxy for Intermolecular Interactions and Purification Requirements

The target compound has a predicted boiling point of 235.3±35.0 °C at 760 mmHg, which is elevated compared to (2-fluoropyridin-4-yl)methanamine (223.9 °C) and (3-chloropyridin-2-yl)methanamine (216.2±25.0 °C) . This higher boiling point, attributed to the presence of both fluorine and methoxy groups enhancing intermolecular forces, may necessitate adjusted distillation parameters or alternative purification strategies during synthesis and scale-up [1].

Process Chemistry Purification Thermal Stability Scale-Up

Lipophilicity (LogP) Contrast: Impact on Solubility and Membrane Permeability

With a predicted LogP of -0.052, the target compound is markedly more hydrophilic than (2-fluoropyridin-4-yl)methanamine (XLogP3-AA = 0.1) . This difference of approximately 0.15 LogP units, while seemingly small, translates to a measurable shift in lipophilicity that can influence aqueous solubility and passive membrane diffusion [1]. The presence of the 4-methoxy group counterbalances the lipophilic effect of the fluorine atom, resulting in a more balanced solubility profile .

ADME Drug Design Solubility Permeability

Density Variation: Implications for Formulation and Handling

The predicted density of the target compound is 1.193±0.06 g/cm³ at 20 °C, which is marginally higher than that of (3-fluoropyridin-4-yl)methanamine (1.180±0.06 g/cm³) . This small but measurable difference (Δ = +0.013 g/cm³) reflects the increased molecular weight and altered packing efficiency imparted by the methoxy group [1].

Formulation Material Handling Process Safety Physical Properties

Patent-Linked Differentiation: Exclusive Utility in Plasma Kallikrein Inhibitor Polymorphs

The target compound is specifically claimed as a key structural fragment in multiple patent families covering polymorphs of plasma kallikrein inhibitors, including US11230537 and WO2017207983A1 [1]. The exact substitution pattern (3-fluoro, 4-methoxy, 2-aminomethyl) is essential for the formation of the claimed crystalline polymorphs, which exhibit improved stability and bioavailability [2]. Analogs lacking this precise arrangement are not covered by these patents and are not described as forming the same polymorphic forms.

Intellectual Property Pharmaceutical Patents Kallikrein Inhibition Polymorphs

Safety and Handling Profile: A Differentiated Hazard Assessment

According to its Safety Data Sheet, the target compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . In contrast, (3-fluoropyridin-4-yl)methanamine is reported to have a different hazard profile (H315, H319 only) and may be supplied as a liquid, altering handling and storage requirements [1]. These differences necessitate distinct safety protocols and impact procurement decisions for laboratories with specific safety infrastructure.

Safety GHS Classification Occupational Health Procurement Compliance

Optimal Application Scenarios for (3-Fluoro-4-methoxypyridin-2-yl)methanamine Based on Quantitative Differentiation


Development of Plasma Kallikrein Inhibitors Requiring Specific Polymorphs

This compound is the scaffold of choice for synthesizing advanced polymorphs of plasma kallikrein inhibitors, as demonstrated by patent US11230537 [1]. The precise 3-fluoro, 4-methoxy, 2-aminomethyl arrangement is essential for generating the crystalline forms with improved stability and bioavailability. Analogs with different substitution patterns fail to produce the same polymorphic landscape, making this compound irreplaceable for this therapeutic class.

Medicinal Chemistry Optimization of Kinase Inhibitors (ALK/ROS1/JAK)

The compound's balanced pKa (8.21) and hydrophilic LogP (-0.052) make it an ideal amine building block for optimizing ATP-competitive kinase inhibitors . Its higher basicity compared to 4-fluoro isomers enhances binding interactions with key residues, while its lower lipophilicity relative to 2-fluoro analogs reduces off-target effects and improves solubility, a critical factor for oral bioavailability .

Process Chemistry Scale-Up Requiring Precise Physicochemical Control

With a predicted boiling point of 235.3 °C and density of 1.193 g/cm³, this compound's distinct thermal and volumetric properties dictate specific distillation and handling parameters . Laboratories scaling up synthetic routes must account for these values to avoid purification inefficiencies or safety incidents. Substitution with analogs having lower boiling points could lead to premature volatilization or altered reaction kinetics.

Synthesis of GPCR Ligands and CNS-Targeted Probes

The unique combination of a methoxy group (enhancing CNS penetration) and a fluorine atom (improving metabolic stability) makes this compound a valuable intermediate for G protein-coupled receptor (GPCR) modulators and central nervous system (CNS) research tools . Its pKa and LogP profile support blood-brain barrier penetration predictions, while the patent protection in specific indications offers a clear IP advantage [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Fluoro-4-methoxypyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.